molecular formula C11H9FN2O B1438138 [2-(4-Fluorophenyl)pyrimidin-5-yl]methanol CAS No. 960198-65-6

[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol

Cat. No. B1438138
M. Wt: 204.2 g/mol
InChI Key: LBIBAMPCOZSGEL-UHFFFAOYSA-N
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Description

“[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol” is a chemical compound with the molecular formula C11H9FN2O. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules . The compound has a fluorophenyl group attached to the pyrimidine ring, which could potentially influence its chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol” consists of a pyrimidine ring attached to a fluorophenyl group and a methanol group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules .

Scientific Research Applications

Crystal Structure and Chemistry

  • The compound is studied for its crystal structure, as seen in the case of similar pyrimidine fungicides. The structure is examined for aspects like dihedral angles between different rings and hydrogen bonding patterns, contributing to understanding the compound's physical and chemical properties (Kang, Kim, Park, & Kim, 2015).

Formulation Development for Clinical Studies

  • Research includes development of suitable formulations for clinical studies, especially for poorly water-soluble compounds. This involves exploring various nonaqueous solution formulations to prevent or delay precipitation, which is vital for achieving desired blood levels in toxicological and clinical evaluations (Burton et al., 2012).

Theoretical and Computational Studies

  • Theoretical studies using density functional theory (DFT) are conducted to understand the molecular structure and active sites. This includes IR and normal mode analysis, providing insights into the compound's electronic structure and reactivity (Trivedi, 2017).

Dissociation Constants and Thermodynamics

  • Research involves determining dissociation constants and thermodynamic parameters of the compound in various solvent systems. This helps in understanding its stability and behavior in different environments, which is crucial for pharmaceutical applications (Bhesaniya & Baluja, 2014).

Synthesis for Imaging Applications

  • The compound's derivatives are synthesized for potential use in imaging, like PET scans in Parkinson's disease research. This involves complex synthetic pathways to achieve high purity and specific activity, indicating its utility in diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).

Novel Compounds Synthesis

  • Research includes the synthesis of novel compounds, like chromone–pyrimidine hybrids, using this compound as a base. This contributes to the development of new pharmaceuticals with potential therapeutic applications (Sambaiah et al., 2017).

Safety And Hazards

The safety and hazards associated with the handling and use of “[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol” are not well-documented in the literature . As with all chemicals, appropriate safety measures should be taken when handling this compound.

Future Directions

The future research directions for “[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol” could potentially involve further exploration of its synthesis methods, chemical reactivity, and biological activities. Given its structural features, it could potentially serve as a useful scaffold for the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

[2-(4-fluorophenyl)pyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIBAMPCOZSGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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